2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
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Properties
IUPAC Name |
2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-26-17-9-7-6-8-15(17)19(24)22-14-10-11-18-16(12-14)23(4)20(25)21(2,3)13-27-18/h6-12H,5,13H2,1-4H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLTZFSHLFVJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by an oxazepine ring and various substituents. Its molecular formula is with a molecular weight of 382.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.46 g/mol |
| CAS Number | 921868-34-0 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities and influence various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with receptors, altering cellular signaling processes.
- Antioxidant Activity : Some studies indicate potential antioxidant properties that could protect against oxidative stress.
Biological Activity
Research has shown that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of oxazepine compounds possess significant antimicrobial properties. For instance:
- In vitro studies revealed effective inhibition against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values were reported to be as low as 50 μg/mL for certain derivatives, indicating potent activity against pathogens .
Antitumor Activity
Preliminary investigations into the antitumor potential of this compound suggest:
- Cell Line Studies : The compound has shown cytotoxic effects on cancer cell lines, leading to apoptosis.
- Mechanistic Insights : Research indicates that the compound may induce cell cycle arrest in cancer cells .
Neuroprotective Effects
Some studies have suggested neuroprotective properties:
- Animal Models : In models of ischemia/reperfusion injury, the compound exhibited protective effects on neuronal cells.
- Oxidative Stress Reduction : It was shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of similar oxazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with potential applications in treating infections .
- Antitumor Activity Assessment : Research involving the treatment of various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The IC50 values ranged from 10 to 20 μM across different cell lines .
Preparation Methods
Substrate Preparation
2-Hydroxybenzaldehyde derivatives are alkylated with 3-chloro-2-methylprop-1-ene or 4-bromobut-1-ene in dimethylformamide (DMF) using K₂CO₃ as a base. For example:
- 3,3-Dimethylpropagylation :
$$ \text{2-Hydroxybenzaldehyde} + \text{3-chloro-2-methylprop-1-ene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(3-methylbut-2-en-1-yloxy)benzaldehyde} $$ . - Cyclization Precursor : The aldehyde is oxidized in situ to a carboxylic acid, which undergoes iodolactonization to form the oxazepinone ring.
Iodolactonization Reaction
Reaction conditions:
- Reagents : CuI (1.2 equiv), 70% aqueous TBHP (6.0 equiv)
- Solvent : Acetonitrile
- Temperature : 70°C
- Time : 6–12 hours
This step yields 3-iodo-3,5-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one as a key intermediate.
Functionalization of the Oxazepinone Core
Methyl Group Introduction
3,3,5-Trimethyl substitution is achieved via sequential alkylation:
Oxidation to 4-Oxo Derivative
The 4-oxo group is introduced via Jones oxidation (CrO₃/H₂SO₄) of the corresponding alcohol intermediate.
Amide Coupling with 2-Ethoxybenzoyl Chloride
Synthesis of 2-Ethoxybenzoyl Chloride
2-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux to yield the acyl chloride.
Coupling Reaction
The 7-amino-oxazepinone is reacted with 2-ethoxybenzoyl chloride in the presence of triethylamine (Et₃N) in DCM at 0°C.
Reaction Equation :
$$ \text{7-Amino-oxazepinone} + \text{2-Ethoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target compound} $$
Optimization and Characterization
Yield Optimization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.58 (s, 6H, C3-CH₃), 2.89 (s, 3H, C5-CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 6.92–7.86 (m, 7H, aromatic).
- HRMS : Calculated for C₂₂H₂₅N₂O₄ [M+H]⁺: 393.1818; Found: 393.1815.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the key synthetic routes for preparing 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide?
Answer:
The synthesis involves condensation reactions between substituted benzoyl chlorides and aminobenzoxazepine intermediates. A general method includes:
- Step 1: Reacting a benzaldehyde derivative with an aminotriazole precursor under reflux in ethanol with glacial acetic acid as a catalyst (similar to ).
- Step 2: Purification via recrystallization or column chromatography to isolate the benzamide product.
- Key Variables: Solvent choice (ethanol vs. THF), reaction time (4–8 hours), and stoichiometric ratios to minimize byproducts .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions and benzoxazepine ring integrity (e.g., methyl groups at 3,3,5 positions) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., CHNO requires exact mass 393.18 g/mol).
- HPLC: Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers optimize reaction yields when introducing ethoxy or methyl substituents?
Answer:
- Steric Effects: Bulky substituents (e.g., 3,3,5-trimethyl groups) may require longer reaction times or elevated temperatures (e.g., 80°C in THF) to overcome steric hindrance .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to improve benzamide coupling efficiency .
- Byproduct Mitigation: Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 benzoyl chloride:amine ratio) .
Advanced: How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Answer:
- Dose-Response Curves: Perform assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .
- Control Experiments: Include positive/negative controls (e.g., known inhibitors like staurosporine) and validate cell viability via MTT assays .
- Structural Confirmation: Re-synthesize batches to rule out impurities affecting activity .
Advanced: What computational methods aid in predicting this compound’s reactivity or binding modes?
Answer:
- Density Functional Theory (DFT): Calculate charge distribution on the benzoxazepine ring to predict nucleophilic/electrophilic sites .
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) based on PubChem’s 3D conformer data .
- ADMET Prediction: Tools like SwissADME assess solubility, logP, and metabolic stability to guide derivatization .
Theoretical Framework: How can this compound’s research align with existing pharmacological theories?
Answer:
- Structure-Activity Relationship (SAR): Link substituent modifications (e.g., ethoxy vs. methoxy groups) to changes in bioactivity, guided by Hammett or Craig plots .
- Target Hypothesis: Base mechanistic studies on known benzoxazepine scaffolds (e.g., GABA modulation or kinase inhibition) .
Methodological Challenge: How to handle hygroscopic intermediates during synthesis?
Answer:
- Dry Conditions: Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and conduct reactions under nitrogen/argon .
- Lyophilization: Freeze-dry intermediates to prevent hydrolysis before coupling reactions .
Stability Studies: What storage conditions preserve the compound’s integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
